6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE is a chemical compound with the molecular formula C15H14BrClN2O . It is known for its unique structure, which includes a chlorinated imidazo[1,2-a]pyridine moiety linked to a phenyl methyl ether group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.
Chlorination: The imidazo[1,2-a]pyridine core is chlorinated using appropriate chlorinating agents.
Etherification: The chlorinated imidazo[1,2-a]pyridine is then reacted with phenyl methyl ether under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE undergoes various types of chemical reactions:
Oxidation: It can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE involves its interaction with specific molecular targets and pathways. The compound’s chlorinated imidazo[1,2-a]pyridine moiety is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE can be compared with other similar compounds, such as:
4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL ETHYL ETHER HYDROBROMIDE: This compound has an ethyl ether group instead of a methyl ether group.
6-CHLORO-2-(4-(DIFLUOROMETHOXY)PHENYL)IMIDAZO(1,2-A)PYRIDINE HYDROBROMIDE: This compound has a difluoromethoxy group instead of a methyl ether group.
ETHYL 4-IMIDAZO(1,2-A)PYRIDIN-2-YLPHENYL ETHER HYDROBROMIDE: This compound has an ethyl group instead of a methyl group.
The uniqueness of 4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE lies in its specific substitution pattern and the presence of the chlorinated imidazo[1,2-a]pyridine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H14BrClN2O |
---|---|
Molekulargewicht |
353.64 g/mol |
IUPAC-Name |
6-chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C15H13ClN2O.BrH/c1-10-15(11-3-6-13(19-2)7-4-11)17-14-8-5-12(16)9-18(10)14;/h3-9H,1-2H3;1H |
InChI-Schlüssel |
NJRBVNQJNCEQRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.